molecular formula C9H9BrO B1265792 1-Bromo-1-phenylpropan-2-one CAS No. 23022-83-5

1-Bromo-1-phenylpropan-2-one

Cat. No.: B1265792
CAS No.: 23022-83-5
M. Wt: 213.07 g/mol
InChI Key: LHMXBAUNIRFZCP-UHFFFAOYSA-N
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Description

1-Bromo-1-phenylpropan-2-one is an organic compound with the molecular formula C9H9BrO. It is a colorless to pale yellow liquid with a distinct odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry.

Preparation Methods

1-Bromo-1-phenylpropan-2-one can be synthesized through the bromination of phenylacetone. The reaction typically involves the use of bromine in the presence of an acid catalyst. The process can be summarized as follows:

    Synthetic Route: Phenylacetone reacts with bromine under acidic conditions to form this compound.

    Reaction Conditions: The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial production methods often involve large-scale bromination reactions with stringent control over reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-Bromo-1-phenylpropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.

Common reagents and conditions for these reactions include:

    Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major products formed from these reactions include phenylpropanone derivatives, alcohols, and carboxylic acids.

Scientific Research Applications

1-Bromo-1-phenylpropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

    Industry: The compound is utilized in the production of rubber additives, plasticizers, and other industrial chemicals.

Comparison with Similar Compounds

1-Bromo-1-phenylpropan-2-one can be compared with other similar compounds such as:

    1-Bromo-2-phenylpropan-2-one: Similar in structure but with different reactivity due to the position of the bromine atom.

    2-Bromo-1-phenylpropan-1-one: Another isomer with distinct chemical properties and applications.

    1-Bromo-3-phenylpropane: A related compound with different substitution patterns and reactivity.

The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

1-bromo-1-phenylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMXBAUNIRFZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885224
Record name 2-Propanone, 1-bromo-1-phenyl-
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Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23022-83-5
Record name 1-Bromo-1-phenyl-2-propanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanone, 1-bromo-1-phenyl-
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Record name 2-Propanone, 1-bromo-1-phenyl-
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Record name 2-Propanone, 1-bromo-1-phenyl-
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Record name 1-bromo-1-phenylpropan-2-one
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Synthesis routes and methods

Procedure details

To a solution of 132 μL (1.00 mmol) of phenylacetyl chloride in 1.0 mL of anhyd MeCN was added 1.05 mL (2.10 mmol) of a 2 M solution of trimethylsilyldiazomethane in hexane. After stirring 1 h at room temperature, the mixture was cooled (0° C.) and 300 μL (1.50 mmol) of 30 wt % HBr in acetic acid was added dropwise (gas evolution). After stirring 15 min, the mixture was concentrated in vacuo and rapidly chromatographed on a 2 g silica SPE column (Waters Sep-Pak) with 50% CH2Cl2-hexane to afford the title compound as a pale yellow oil (201 mg, 94%). 1H-NMR (300 MHz, CDCl3) δ7.2-7.4 (m, 5H), 3.95 (s, 2H), 3.92 (s, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-bromo-1-phenylpropan-2-one in organic synthesis, particularly in the context of the provided research?

A1: this compound acts as a precursor for generating reactive intermediates. In the study by [], it serves as a starting material for the synthesis of 2-phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one. This transformation involves reacting this compound with furan, where it undergoes a [3+4] cycloaddition reaction upon generation of an oxyallyl cation. This highlights its utility in constructing complex cyclic structures relevant to organic synthesis.

Q2: How does the structure of compounds derived from this compound influence their biological activity?

A2: Research [] investigated the phytotoxic activity of two isomeric compounds derived from this compound: 2-phenyl-6,7-exo-isopropylidenedioxi-8-oxabicyclo[3.2.1]oct-2-ene (compound 13) and its isomer, 3-phenyl-6,7-exo-isopropylidenedioxi-8-oxabicyclo[3.2.1]oct-2-ene (compound 1a). The study demonstrated that the specific arrangement of the phenyl group within the bicyclic system significantly impacted their effect on plant growth. Compound 13, where the phenyl group is at position 2, exhibited stronger inhibitory effects on the radicle growth of Sorghum bicolor L. (sorghum) and Cucumis sativus L. (cucumber) compared to compound 1a, where the phenyl group is at position 3. This highlights the importance of structural isomerism in determining the biological activity of compounds derived from this compound.

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